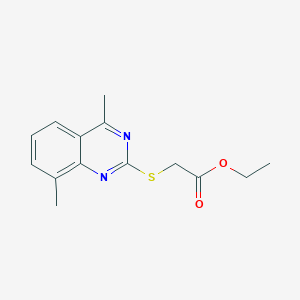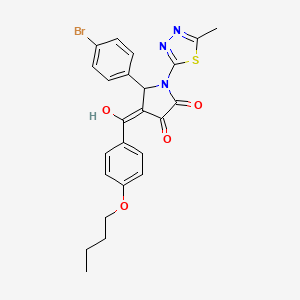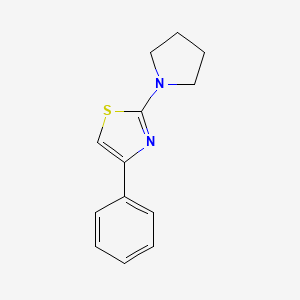
4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a pyrrolidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-1-phenylethanone with thiourea to form 2-phenylthiazole, which is then reacted with pyrrolidine under suitable conditions to yield the target compound. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetonitrile, with the presence of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesisers can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminium hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminium hydride in tetrahydrofuran.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-2-(piperidin-1-yl)-1,3-thiazole: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-Phenylthiazole: Lacks the pyrrolidine ring, simpler structure.
4-Phenyl-2-(morpholin-1-yl)-1,3-thiazole: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole is unique due to the presence of both a phenyl group and a pyrrolidine ring, which confer specific steric and electronic properties. These features can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and development.
Propiedades
Número CAS |
125488-15-5 |
|---|---|
Fórmula molecular |
C13H14N2S |
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
4-phenyl-2-pyrrolidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C13H14N2S/c1-2-6-11(7-3-1)12-10-16-13(14-12)15-8-4-5-9-15/h1-3,6-7,10H,4-5,8-9H2 |
Clave InChI |
FPGSFUUWEANWRU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC(=CS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14167135.png)
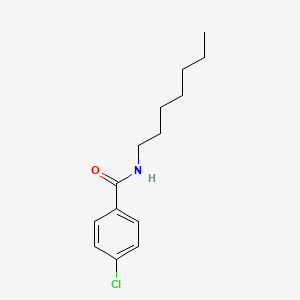
![2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14167146.png)
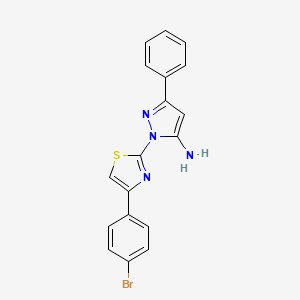
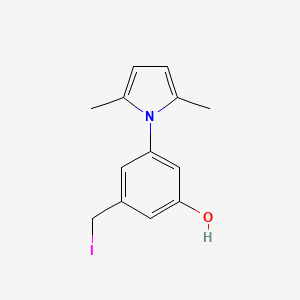
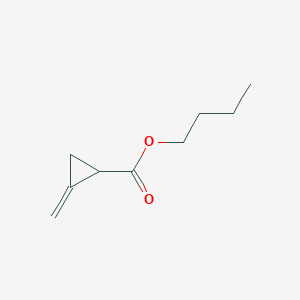
![N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14167164.png)
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)
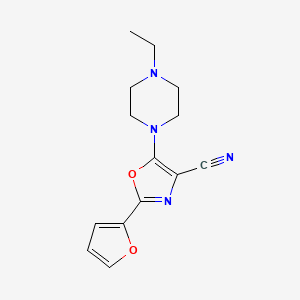
![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)
![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)
![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)
